

Ethyl 2-amino-4-methylthiazole-5-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 2-amino-4-methylthiazole-5-carboxylate

Cat. No.: B155520

[Get Quote](#)

An In-Depth Technical Guide to **Ethyl 2-amino-4-methylthiazole-5-carboxylate**: Synthesis, Properties, and Applications

Introduction: The Versatility of a Core Heterocyclic Scaffold

Ethyl 2-amino-4-methylthiazole-5-carboxylate is a multifunctional heterocyclic compound that has garnered significant attention within the scientific community. Its unique thiazole ring structure, adorned with amino and ethyl carboxylate functional groups, renders it a highly versatile and valuable building block in both pharmaceutical and agricultural chemistry.^[1] This guide offers a comprehensive overview of its fundamental properties, synthesis methodologies, and critical applications, providing researchers and drug development professionals with a technical resource grounded in established scientific literature. The compound serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules, including antimicrobial, anti-inflammatory, and antineoplastic agents.^{[1][2]} Its structural attributes facilitate further chemical modifications, making it an ideal scaffold for developing novel therapeutic agents and advanced agrochemicals.

Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is foundational to its application in research and development. The key identifiers and properties of **Ethyl 2-**

amino-4-methylthiazole-5-carboxylate are summarized below.

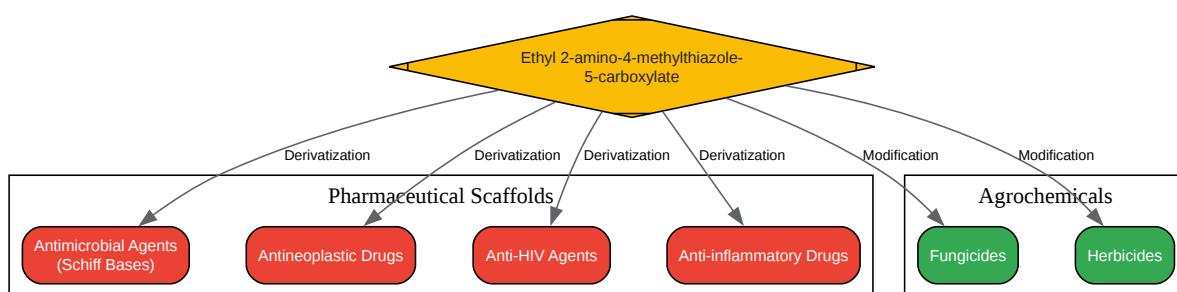
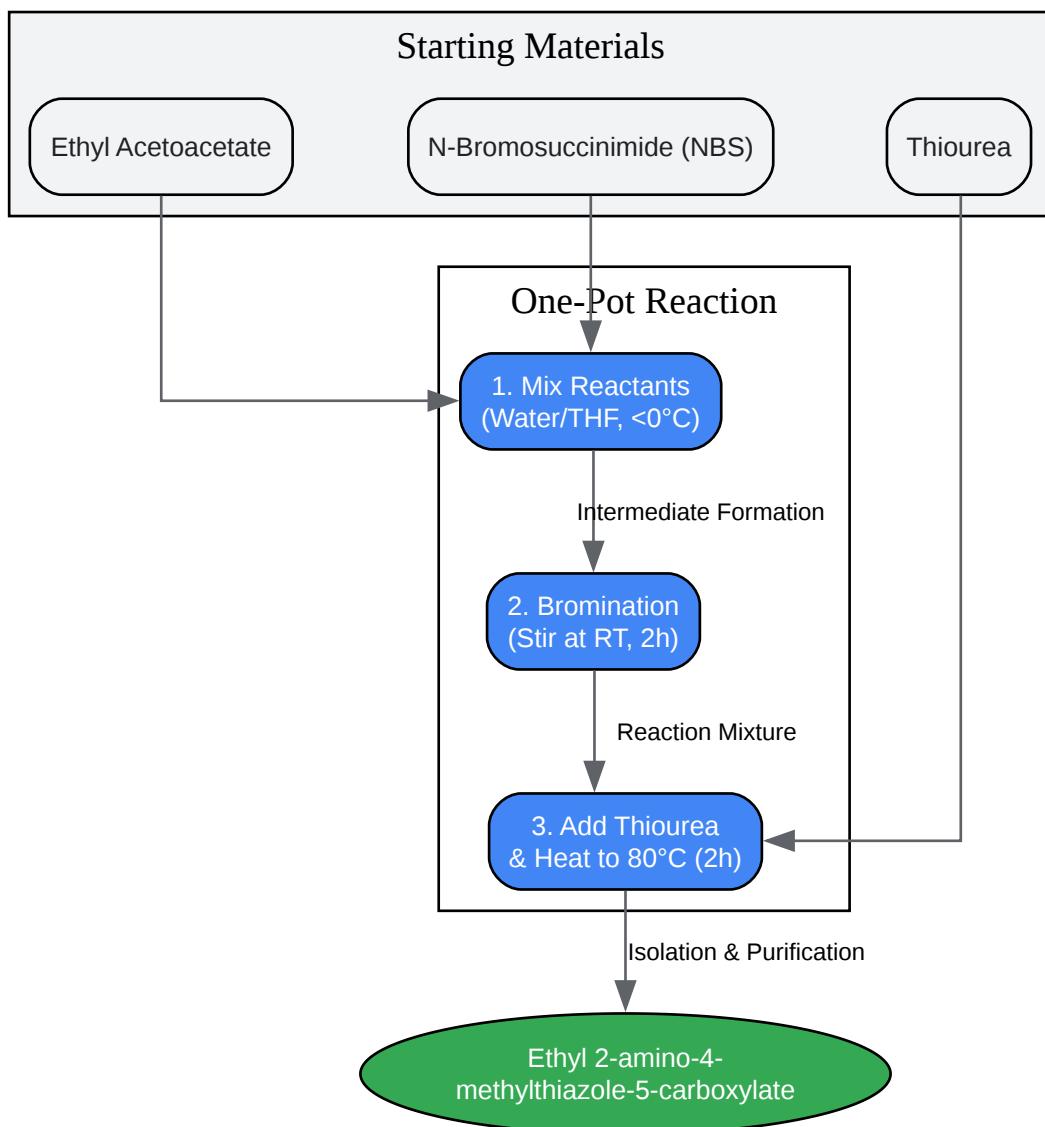
Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₀ N ₂ O ₂ S	[1][3][4]
Molecular Weight	186.23 g/mol	[1][4][5][6]
CAS Number	7210-76-6	[1][3][4]
Appearance	White to off-white crystalline powder	[1]
Melting Point	176-180 °C	[4][7]
Synonyms	2-Amino-4-methyl-5-thiazolecarboxylic acid ethyl ester	[1]

Synthesis Methodologies: A Shift Towards Efficiency

The synthesis of **Ethyl 2-amino-4-methylthiazole-5-carboxylate** is a critical process, with modern advancements focusing on improving yield, simplifying procedures, and reducing environmental impact.

Conventional Two-Step Synthesis

Historically, the synthesis of this thiazole derivative involved a two-step process. This method begins with the bromination of ethyl acetoacetate using a brominating agent like N-bromosuccinimide (NBS) to form an ethyl 2-bromo-3-oxobutanoate intermediate. This intermediate is then reacted with thiourea to yield the final product. However, this conventional approach is often hampered by tedious work-up procedures and low overall yields, sometimes as low as 11%.^[2]



Modern One-Pot Synthesis Protocol

To overcome the limitations of the two-step method, more efficient one-pot procedures have been developed. These methods combine the bromination and cyclization reactions into a

single, streamlined process, significantly improving yield and simplifying the workflow.[\[2\]](#)[\[8\]](#)

This protocol is adapted from a reported efficient synthesis method.[\[2\]](#)

- Reaction Setup: In a reaction vessel, combine ethyl acetoacetate (1.0 eq), water (approx. 7.7 mL/g of ethyl acetoacetate), and tetrahydrofuran (THF, approx. 3.1 mL/g of ethyl acetoacetate).
- Bromination: Cool the mixture to below 0°C using an ice bath. Slowly add N-bromosuccinimide (NBS) (1.2 eq) to the mixture.
- Reaction Monitoring: Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the disappearance of the starting material (ethyl acetoacetate) using thin-layer chromatography (TLC).
- Cyclization: Once the starting material is consumed, add thiourea (1.0 eq) to the reaction mixture.
- Heating: Heat the mixture to 80°C and maintain this temperature for 2 hours to facilitate the cyclization reaction.
- Work-up and Isolation: After the reaction is complete, cool the mixture. The product can then be isolated and purified through standard techniques such as filtration and recrystallization. This one-pot method provides a much higher yield compared to the traditional two-step synthesis.[\[2\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-氨基-4-甲基噻唑-5-甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. store.p212121.com [store.p212121.com]
- 7. Ethyl 2-amino-4-methylthiazole-5-carboxylate | 7210-76-6 [chemicalbook.com]
- 8. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Ethyl 2-amino-4-methylthiazole-5-carboxylate molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b155520#ethyl-2-amino-4-methylthiazole-5-carboxylate-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com